molecular formula C6H10Cl2N4 B13464977 6-Aminopyridine-3-carboximidamide dihydrochloride

6-Aminopyridine-3-carboximidamide dihydrochloride

Cat. No.: B13464977
M. Wt: 209.07 g/mol
InChI Key: FVOSNFYFCLKVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C6H8N4.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-aminopyridine with cyanamide under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the dihydrochloride salt. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-3-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridine derivatives.

Scientific Research Applications

6-Aminopyridine-3-carboximidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Aminopyridine-3-carboximidamide dihydrochloride can be compared with other similar compounds, such as:

    2-Aminopyridine-3-carboximidamide: Similar structure but different position of the amino group.

    4-Aminopyridine-3-carboximidamide: Similar structure but different position of the amino group.

    Pyridine-2,6-dicarboxamide: Different functional groups but similar pyridine backbone.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H10Cl2N4

Molecular Weight

209.07 g/mol

IUPAC Name

6-aminopyridine-3-carboximidamide;dihydrochloride

InChI

InChI=1S/C6H8N4.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H

InChI Key

FVOSNFYFCLKVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=N)N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.